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molecular formula C4H10O2 B1200966 (S)-butane-1,3-diol CAS No. 24621-61-2

(S)-butane-1,3-diol

Cat. No. B1200966
M. Wt: 90.12 g/mol
InChI Key: PUPZLCDOIYMWBV-BYPYZUCNSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US04126681

Procedure details

Anti-inflammatory compositions of the type described hereinabove containing acetylsalicylic acid, 1,2-propanediol, ethanol and monoolein are tested in the foregoing manner. In a typical test procedure, a composition comprising 3% by weight acetylsalicylic acid in a 1:1 (wt.) 1,2-propanediol/ethanol base containing 1% glyceryl monooleate gives an excellent blanching grade of about 3 about 2 hours post-application. Replacement of the 1,2-propanediol in the above composition with 1,3-propanediol, 1,2-butanediol, 1,3-butanediol and 1,4-butanediol gives blanching grades of 3.2, 2.6, 2.8 and 2.6, respectively. Similarily, replacement of the ethanol with 1-propanol and 2-propanol gives blanching grades of 3.1 and 3.0, respectively.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
solvent
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Name
1,2-propanediol ethanol
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four

Identifiers

REACTION_CXSMILES
[C:1]([O:4][C:5]1[C:6](=CC=C[CH:13]=1)[C:7](O)=[O:8])(=[O:3])C.[CH2:14]([OH:18])[CH:15]([OH:17])[CH3:16].CCCCCCCC/C=C\CCCC[CH2:33][CH2:34][CH2:35][C:36]([O:38]CC(O)CO)=O.C(O)C(O)C.C(O)C>C(O)C>[CH2:7]([OH:8])[CH2:6][CH2:5][OH:4].[CH2:14]([OH:18])[CH:15]([OH:17])[CH2:16][CH3:1].[CH2:7]([OH:8])[CH2:6][CH:5]([OH:4])[CH3:13].[CH2:36]([OH:38])[CH2:35][CH2:34][CH2:33][OH:3] |f:3.4|

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(C)(=O)OC=1C(C(=O)O)=CC=CC1
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(C(C)O)O
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
CCCCCCCC/C=C\CCCCCCCC(=O)OCC(CO)O
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
C(C)O
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(C)(=O)OC=1C(C(=O)O)=CC=CC1
Step Three
Name
1,2-propanediol ethanol
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(C(C)O)O.C(C)O
Step Four
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(CCCCCCC\C=C/CCCCCCCC)(=O)OCC(O)CO

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
gives an excellent blanching grade of about 3 about 2 hours post-application
Duration
2 h

Outcomes

Product
Name
Type
product
Smiles
C(CCO)O
Name
Type
product
Smiles
C(C(CC)O)O
Name
Type
product
Smiles
C(CC(C)O)O
Name
Type
product
Smiles
C(CCCO)O

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
Patent
US04126681

Procedure details

Anti-inflammatory compositions of the type described hereinabove containing acetylsalicylic acid, 1,2-propanediol, ethanol and monoolein are tested in the foregoing manner. In a typical test procedure, a composition comprising 3% by weight acetylsalicylic acid in a 1:1 (wt.) 1,2-propanediol/ethanol base containing 1% glyceryl monooleate gives an excellent blanching grade of about 3 about 2 hours post-application. Replacement of the 1,2-propanediol in the above composition with 1,3-propanediol, 1,2-butanediol, 1,3-butanediol and 1,4-butanediol gives blanching grades of 3.2, 2.6, 2.8 and 2.6, respectively. Similarily, replacement of the ethanol with 1-propanol and 2-propanol gives blanching grades of 3.1 and 3.0, respectively.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
solvent
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Name
1,2-propanediol ethanol
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four

Identifiers

REACTION_CXSMILES
[C:1]([O:4][C:5]1[C:6](=CC=C[CH:13]=1)[C:7](O)=[O:8])(=[O:3])C.[CH2:14]([OH:18])[CH:15]([OH:17])[CH3:16].CCCCCCCC/C=C\CCCC[CH2:33][CH2:34][CH2:35][C:36]([O:38]CC(O)CO)=O.C(O)C(O)C.C(O)C>C(O)C>[CH2:7]([OH:8])[CH2:6][CH2:5][OH:4].[CH2:14]([OH:18])[CH:15]([OH:17])[CH2:16][CH3:1].[CH2:7]([OH:8])[CH2:6][CH:5]([OH:4])[CH3:13].[CH2:36]([OH:38])[CH2:35][CH2:34][CH2:33][OH:3] |f:3.4|

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(C)(=O)OC=1C(C(=O)O)=CC=CC1
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(C(C)O)O
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
CCCCCCCC/C=C\CCCCCCCC(=O)OCC(CO)O
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
C(C)O
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(C)(=O)OC=1C(C(=O)O)=CC=CC1
Step Three
Name
1,2-propanediol ethanol
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(C(C)O)O.C(C)O
Step Four
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(CCCCCCC\C=C/CCCCCCCC)(=O)OCC(O)CO

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
gives an excellent blanching grade of about 3 about 2 hours post-application
Duration
2 h

Outcomes

Product
Name
Type
product
Smiles
C(CCO)O
Name
Type
product
Smiles
C(C(CC)O)O
Name
Type
product
Smiles
C(CC(C)O)O
Name
Type
product
Smiles
C(CCCO)O

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
Patent
US04126681

Procedure details

Anti-inflammatory compositions of the type described hereinabove containing acetylsalicylic acid, 1,2-propanediol, ethanol and monoolein are tested in the foregoing manner. In a typical test procedure, a composition comprising 3% by weight acetylsalicylic acid in a 1:1 (wt.) 1,2-propanediol/ethanol base containing 1% glyceryl monooleate gives an excellent blanching grade of about 3 about 2 hours post-application. Replacement of the 1,2-propanediol in the above composition with 1,3-propanediol, 1,2-butanediol, 1,3-butanediol and 1,4-butanediol gives blanching grades of 3.2, 2.6, 2.8 and 2.6, respectively. Similarily, replacement of the ethanol with 1-propanol and 2-propanol gives blanching grades of 3.1 and 3.0, respectively.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
solvent
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Name
1,2-propanediol ethanol
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four

Identifiers

REACTION_CXSMILES
[C:1]([O:4][C:5]1[C:6](=CC=C[CH:13]=1)[C:7](O)=[O:8])(=[O:3])C.[CH2:14]([OH:18])[CH:15]([OH:17])[CH3:16].CCCCCCCC/C=C\CCCC[CH2:33][CH2:34][CH2:35][C:36]([O:38]CC(O)CO)=O.C(O)C(O)C.C(O)C>C(O)C>[CH2:7]([OH:8])[CH2:6][CH2:5][OH:4].[CH2:14]([OH:18])[CH:15]([OH:17])[CH2:16][CH3:1].[CH2:7]([OH:8])[CH2:6][CH:5]([OH:4])[CH3:13].[CH2:36]([OH:38])[CH2:35][CH2:34][CH2:33][OH:3] |f:3.4|

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(C)(=O)OC=1C(C(=O)O)=CC=CC1
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(C(C)O)O
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
CCCCCCCC/C=C\CCCCCCCC(=O)OCC(CO)O
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
C(C)O
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(C)(=O)OC=1C(C(=O)O)=CC=CC1
Step Three
Name
1,2-propanediol ethanol
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(C(C)O)O.C(C)O
Step Four
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(CCCCCCC\C=C/CCCCCCCC)(=O)OCC(O)CO

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
gives an excellent blanching grade of about 3 about 2 hours post-application
Duration
2 h

Outcomes

Product
Name
Type
product
Smiles
C(CCO)O
Name
Type
product
Smiles
C(C(CC)O)O
Name
Type
product
Smiles
C(CC(C)O)O
Name
Type
product
Smiles
C(CCCO)O

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
Patent
US04126681

Procedure details

Anti-inflammatory compositions of the type described hereinabove containing acetylsalicylic acid, 1,2-propanediol, ethanol and monoolein are tested in the foregoing manner. In a typical test procedure, a composition comprising 3% by weight acetylsalicylic acid in a 1:1 (wt.) 1,2-propanediol/ethanol base containing 1% glyceryl monooleate gives an excellent blanching grade of about 3 about 2 hours post-application. Replacement of the 1,2-propanediol in the above composition with 1,3-propanediol, 1,2-butanediol, 1,3-butanediol and 1,4-butanediol gives blanching grades of 3.2, 2.6, 2.8 and 2.6, respectively. Similarily, replacement of the ethanol with 1-propanol and 2-propanol gives blanching grades of 3.1 and 3.0, respectively.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
solvent
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Name
1,2-propanediol ethanol
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four

Identifiers

REACTION_CXSMILES
[C:1]([O:4][C:5]1[C:6](=CC=C[CH:13]=1)[C:7](O)=[O:8])(=[O:3])C.[CH2:14]([OH:18])[CH:15]([OH:17])[CH3:16].CCCCCCCC/C=C\CCCC[CH2:33][CH2:34][CH2:35][C:36]([O:38]CC(O)CO)=O.C(O)C(O)C.C(O)C>C(O)C>[CH2:7]([OH:8])[CH2:6][CH2:5][OH:4].[CH2:14]([OH:18])[CH:15]([OH:17])[CH2:16][CH3:1].[CH2:7]([OH:8])[CH2:6][CH:5]([OH:4])[CH3:13].[CH2:36]([OH:38])[CH2:35][CH2:34][CH2:33][OH:3] |f:3.4|

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(C)(=O)OC=1C(C(=O)O)=CC=CC1
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(C(C)O)O
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
CCCCCCCC/C=C\CCCCCCCC(=O)OCC(CO)O
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
C(C)O
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(C)(=O)OC=1C(C(=O)O)=CC=CC1
Step Three
Name
1,2-propanediol ethanol
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(C(C)O)O.C(C)O
Step Four
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(CCCCCCC\C=C/CCCCCCCC)(=O)OCC(O)CO

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
gives an excellent blanching grade of about 3 about 2 hours post-application
Duration
2 h

Outcomes

Product
Name
Type
product
Smiles
C(CCO)O
Name
Type
product
Smiles
C(C(CC)O)O
Name
Type
product
Smiles
C(CC(C)O)O
Name
Type
product
Smiles
C(CCCO)O

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
Patent
US04126681

Procedure details

Anti-inflammatory compositions of the type described hereinabove containing acetylsalicylic acid, 1,2-propanediol, ethanol and monoolein are tested in the foregoing manner. In a typical test procedure, a composition comprising 3% by weight acetylsalicylic acid in a 1:1 (wt.) 1,2-propanediol/ethanol base containing 1% glyceryl monooleate gives an excellent blanching grade of about 3 about 2 hours post-application. Replacement of the 1,2-propanediol in the above composition with 1,3-propanediol, 1,2-butanediol, 1,3-butanediol and 1,4-butanediol gives blanching grades of 3.2, 2.6, 2.8 and 2.6, respectively. Similarily, replacement of the ethanol with 1-propanol and 2-propanol gives blanching grades of 3.1 and 3.0, respectively.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
solvent
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Name
1,2-propanediol ethanol
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four

Identifiers

REACTION_CXSMILES
[C:1]([O:4][C:5]1[C:6](=CC=C[CH:13]=1)[C:7](O)=[O:8])(=[O:3])C.[CH2:14]([OH:18])[CH:15]([OH:17])[CH3:16].CCCCCCCC/C=C\CCCC[CH2:33][CH2:34][CH2:35][C:36]([O:38]CC(O)CO)=O.C(O)C(O)C.C(O)C>C(O)C>[CH2:7]([OH:8])[CH2:6][CH2:5][OH:4].[CH2:14]([OH:18])[CH:15]([OH:17])[CH2:16][CH3:1].[CH2:7]([OH:8])[CH2:6][CH:5]([OH:4])[CH3:13].[CH2:36]([OH:38])[CH2:35][CH2:34][CH2:33][OH:3] |f:3.4|

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(C)(=O)OC=1C(C(=O)O)=CC=CC1
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(C(C)O)O
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
CCCCCCCC/C=C\CCCCCCCC(=O)OCC(CO)O
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
C(C)O
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(C)(=O)OC=1C(C(=O)O)=CC=CC1
Step Three
Name
1,2-propanediol ethanol
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(C(C)O)O.C(C)O
Step Four
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(CCCCCCC\C=C/CCCCCCCC)(=O)OCC(O)CO

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
gives an excellent blanching grade of about 3 about 2 hours post-application
Duration
2 h

Outcomes

Product
Name
Type
product
Smiles
C(CCO)O
Name
Type
product
Smiles
C(C(CC)O)O
Name
Type
product
Smiles
C(CC(C)O)O
Name
Type
product
Smiles
C(CCCO)O

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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